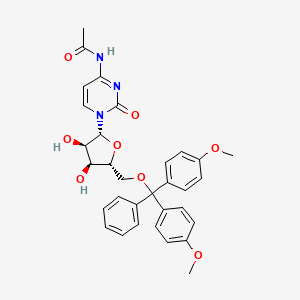
4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium is a synthetic organic compound that belongs to the class of pyridinium salts
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium typically involves the reaction of 4-chlorobenzaldehyde with 2,4-dinitrophenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization with pyridine under acidic conditions to yield the desired pyridinium salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: Reduction reactions may convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and chlorophenyl groups may play a role in its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 4-(4-Chlorophenyl)-1-phenylpyridin-1-ium
- 4-(4-Bromophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium
- 4-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)pyridin-1-ium
Uniqueness
4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium is unique due to the presence of both chlorophenyl and dinitrophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
154440-75-2 |
|---|---|
分子式 |
C₁₇H₁₁Cl₂N₃O₄ |
分子量 |
392.19 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1142146.png)

